4-Bromobenzyl 2-benzoylbenzoate
Description
4-Bromobenzyl 2-benzoylbenzoate is an ester derivative featuring a brominated benzyl group and a benzoyl-substituted benzoate moiety. The bromine atom enhances electrophilic substitution reactivity, while the benzoyl group contributes to π-π stacking interactions, critical in supramolecular assembly .
Properties
Molecular Formula |
C21H15BrO3 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-benzoylbenzoate |
InChI |
InChI=1S/C21H15BrO3/c22-17-12-10-15(11-13-17)14-25-21(24)19-9-5-4-8-18(19)20(23)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
BREGMDOQXYHADQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 4-bromobenzyl 2-benzoylbenzoate and related compounds:
Reactivity and Stability
- Reactivity: this compound’s bromine atom facilitates nucleophilic substitution reactions. Evidence suggests that brominated benzyl derivatives (e.g., 4-bromobenzyl bromide) exhibit 3× faster reaction rates compared to non-brominated analogs in dication formation, highlighting bromine’s electron-withdrawing effect . In contrast, the hydrazono-containing analog () may undergo condensation or cyclization due to its reactive imine group.
Stability : The benzimidazole derivative () demonstrates enhanced stability via intramolecular C–H⋯N hydrogen bonds and Br⋯Br interactions, which stabilize its crystal lattice. The dihedral angles between aromatic planes (42.09°–89.05°) suggest restricted rotation, reducing conformational flexibility compared to this compound .
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